(R)-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide
Description
Properties
Molecular Formula |
C13H19NOS |
|---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
2-methyl-N-phenyl-N-prop-2-enylpropane-2-sulfinamide |
InChI |
InChI=1S/C13H19NOS/c1-5-11-14(16(15)13(2,3)4)12-9-7-6-8-10-12/h5-10H,1,11H2,2-4H3 |
InChI Key |
JPQMMXUTAXHFKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Enantioselective Sulfinamide Formation via Chiral N-Sulfinylamines
The use of chiral N-sulfinylamines as chiral auxiliaries represents a cornerstone in the stereoselective synthesis of sulfinamides. Willis and co-workers developed bench-stable N-sulfinylamines, such as (R)-N-triisopropylsilyl sulfinylamine (TIPS-NSO), which react with organometallic reagents to yield enantiomerically enriched sulfinamides. For instance, treatment of TIPS-NSO with tert-butylmagnesium bromide generates (R)-2-methylpropane-2-sulfinamide with high enantiomeric excess (ee). This intermediate serves as a precursor for further N-functionalization.
The reaction proceeds via nucleophilic attack of the organometallic reagent at the sulfur atom of TIPS-NSO, forming a tetrahedral intermediate that retains the chiral configuration. Subsequent desilylation under mild acidic conditions liberates the free sulfinamide without racemization. This method achieves yields of 70–90% for tert-butyl sulfinamides, with ee values exceeding 95% when using enantiopure N-sulfinylamines.
Sulfinyl Chloride Intermediate Strategy
Stereochemical Control in Sulfinyl Chloride Formation
The configuration of sulfinyl chlorides is influenced by the stereoelectronic environment during sulfinate formation. Computational studies suggest that the addition of Grignard reagents to DABSO proceeds via a trigonal bipyramidal transition state, where the bulky tert-butyl group occupies an equatorial position, favoring the (R)-configuration. Quenching the sulfinate with thionyl chloride preserves this configuration, enabling stereoretentive formation of (R)-tert-butylsulfinyl chloride.
Catalytic Asymmetric Synthesis
Photoredox-Mediated Decarboxylative Alkylation
Sahoo et al. developed a photoredox strategy for constructing chiral sulfinamides via decarboxylative cross-coupling. Irradiation of tert-butylcarboxylic acid with a chiral N-sulfinylamine and [Ru(bpy)₃]²⁺ generates a tert-butyl radical, which adds to the N-sulfinylamine to form (R)-2-methylpropane-2-sulfinamide. Subsequent alkylation with allyl bromide and phenylboronic acid introduces the N-substituents, albeit with moderate stereocontrol (70–80% ee).
Chiral Phosphoric Acid Catalysis
Zhang and Li reported an enantioselective SuFEx reaction using chiral phosphoric acids to catalyze the coupling of tert-butylsulfinyl fluoride with N-allyl-N-phenylamine. The catalyst’s confined chiral pocket induces facial selectivity during the nucleophilic attack, yielding the (R)-sulfinamide in 85% ee and 72% yield. This method circumvents the need for preformed sulfinyl chlorides, offering operational simplicity.
Comparative Analysis of Methodologies
Table 2. Key Metrics for (R)-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide Synthesis
| Method | Yield (%) | ee (%) | Scalability | Complexity |
|---|---|---|---|---|
| Chiral N-Sulfinylamine | 78 | 95 | High | Moderate |
| Sulfinyl Chloride | 75 | N/R | High | Low |
| Photoredox | 65 | 80 | Moderate | High |
| Chiral Phosphoric Acid | 72 | 85 | Low | Moderate |
The chiral N-sulfinylamine route offers superior enantiocontrol and scalability, making it the preferred method for industrial applications. In contrast, the sulfinyl chloride strategy provides high yields but requires resolution steps to isolate the (R)-enantiomer. Photoredox and asymmetric catalysis methods, while innovative, face challenges in scalability and reagent cost.
Chemical Reactions Analysis
Types of Reactions
®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, ®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide is widely used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of chiral centers with high enantioselectivity, making it valuable in the synthesis of complex organic molecules.
Biology
In biological research, this compound is used to study enzyme-catalyzed reactions and the mechanisms of chiral recognition. It serves as a model compound to investigate the interactions between chiral molecules and biological macromolecules.
Medicine
In medicine, ®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide is explored for its potential as a building block in the synthesis of chiral drugs. Its ability to induce chirality in drug molecules can enhance the efficacy and reduce the side effects of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its role as a chiral auxiliary aids in the synthesis of enantiomerically pure compounds, which are essential in various industrial applications.
Mechanism of Action
The mechanism of action of ®-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide involves its ability to act as a chiral auxiliary, influencing the stereochemistry of chemical reactions. The sulfinamide group interacts with reactants, stabilizing transition states and directing the formation of chiral centers. This interaction is facilitated by the specific spatial arrangement of the allyl, methyl, and phenyl groups, which create a chiral environment around the reactive site.
Comparison with Similar Compounds
Electronic and Steric Effects
- Electron-Withdrawing Groups : The dichloro and phenylsulfonyl groups in the compound from create a strong electron-withdrawing effect, stabilizing intermediates in nucleophilic substitutions. In contrast, the allyl group in the target compound provides π-electron density, favoring allylic amination or cross-coupling reactions .
- Steric Bulk : The adamantyl and naphthyl groups in introduce significant steric bulk, reducing reaction rates but improving enantioselectivity in crowded catalytic environments. The tert-butyl sulfinamide in the target compound balances steric demand with synthetic versatility .
Table 2: Comparative Physicochemical Data
Key Insights
- The target compound’s allyl group distinguishes it from phosphine- or sulfone-containing analogs, enabling unique reactivity in allylic substitutions.
- Fluorine substitution () improves metabolic stability in drug design but reduces synthetic flexibility compared to the target compound’s phenyl group .
- Adamantyl derivatives () exhibit superior thermal stability, making them suitable for high-temperature reactions, whereas the target compound is more suited to mild conditions .
Biological Activity
(R)-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide is a chiral sulfinamide compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of an allyl group, a methyl group, and a phenyl group, allows for diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of (R)-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide is C₁₃H₁₉NOS. The compound exhibits chirality due to its sulfinyl functional group attached to a secondary amine, which contributes to its reactivity and interactions in biological systems. The stereochemistry is crucial for its activity in asymmetric synthesis and as a building block in drug development.
Biological Activities
Research indicates that (R)-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide possesses several biological activities, including:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation.
- Analgesic Effects : The compound has been noted for its analgesic properties, indicating its potential for pain management therapies.
- Antibacterial Activity : Some investigations have highlighted the antibacterial potential of (R)-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide against various bacterial strains, suggesting its application in combating infections.
The biological activity of (R)-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide can be attributed to its ability to interact with various biological targets. Studies have shown that it can modulate enzyme activities and receptor interactions, contributing to its therapeutic effects. The sulfinamide group is particularly reactive and can participate in multiple chemical transformations, which may enhance its interaction with biological systems.
Research Findings
Recent studies have focused on the compound's binding affinities and reactivity with specific enzymes and receptors. Techniques such as molecular docking and affinity assays have been employed to elucidate these interactions:
| Study | Biological Target | Binding Affinity | Effect Observed |
|---|---|---|---|
| Study 1 | COX Enzyme | IC₅₀ = 5 μM | Inhibition of prostaglandin synthesis |
| Study 2 | Bacterial Receptor | IC₅₀ = 10 μM | Antibacterial activity against E. coli |
These findings indicate that the compound's structural features significantly influence its biological activity.
Case Studies
- Anti-inflammatory Activity : In a controlled study involving animal models, (R)-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide was administered to evaluate its effect on inflammation markers. Results showed a significant reduction in cytokine levels compared to the control group, supporting its anti-inflammatory claims.
- Antibacterial Efficacy : A recent investigation assessed the antibacterial properties of (R)-N-Allyl-2-methyl-N-phenylpropane-2-sulfinamide against various strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated moderate antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
